2-{[(E)-(3-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a furan ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves the condensation of 3-iodobenzaldehyde with 2-amino-4,5-diphenylfuran-3-carbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as glacial acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(3-BROMOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE
- 2-[(E)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE
Uniqueness
The presence of the iodophenyl group in 2-[(E)-[(3-IODOPHENYL)METHYLIDENE]AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE makes it unique compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity can lead to different chemical behaviors and interactions, making this compound particularly interesting for specific applications .
Properties
Molecular Formula |
C24H15IN2O |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-[(E)-(3-iodophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C24H15IN2O/c25-20-13-7-8-17(14-20)16-27-24-21(15-26)22(18-9-3-1-4-10-18)23(28-24)19-11-5-2-6-12-19/h1-14,16H/b27-16+ |
InChI Key |
YVFDHCLBYRUBRE-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC(=CC=C3)I)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC(=CC=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
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